Mangafodipir (trisodium)
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Overview
Description
Mangafodipir (trisodium), sold under the brand name Teslascan, is a contrast agent used in magnetic resonance imaging (MRI) to enhance the contrast of images, particularly of the liver and pancreas . It consists of a paramagnetic manganese (II) ion and the chelating agent fodipir (dipyridoxyl diphosphate, DPDP) . This compound has also shown potential as an adjunct in chemotherapy and coronary interventions .
Preparation Methods
Mangafodipir (trisodium) is synthesized by combining manganese (II) ions with the chelating agent fodipir (dipyridoxyl diphosphate, DPDP) . The preparation involves dissolving the components in water and adjusting the pH to ensure stability. The solution is then sterilized and packaged for intravenous administration . Industrial production methods involve stringent quality control measures to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Mangafodipir (trisodium) undergoes several types of chemical reactions:
Oxidation and Reduction: The manganese (II) ion can participate in redox reactions, altering its oxidation state.
Substitution: The chelating agent DPDP can undergo substitution reactions, where ligands are replaced by other molecules.
Hydrolysis: The compound can hydrolyze under certain conditions, leading to the release of manganese ions.
Common reagents used in these reactions include acids, bases, and other chelating agents . The major products formed depend on the specific reaction conditions but often involve the release or transformation of manganese ions .
Scientific Research Applications
Mangafodipir (trisodium) has a wide range of scientific research applications:
Chemistry: Used as a paramagnetic contrast agent in MRI to study the structure and function of various organs.
Biology: Helps in visualizing biological processes and detecting abnormalities in tissues.
Medicine: Enhances the contrast of MRI images, aiding in the diagnosis of liver and pancreatic lesions.
Industry: Utilized in the development of new imaging techniques and contrast agents.
Mechanism of Action
After intravenous administration, mangafodipir (trisodium) dissociates slowly, releasing manganese ions and the chelating agent DPDP . The manganese ions are taken up by hepatocytes with high affinity and selectivity, enhancing the contrast in MRI images . The chelating agent is distributed to the extracellular fluid and later eliminated via urine . The compound also exhibits manganese superoxide dismutase (MnSOD) mimetic activity, which helps in reducing oxidative stress .
Comparison with Similar Compounds
Mangafodipir (trisodium) is unique due to its dual function as an MRI contrast agent and a MnSOD mimetic . Similar compounds include:
Gadopentetate dimeglumine: Another MRI contrast agent but does not have MnSOD mimetic activity.
Gadoteridol: Used in MRI but lacks the dual functionality of mangafodipir (trisodium).
Calmangafodipir: A stabilized form of mangafodipir with improved therapeutic activity.
Mangafodipir (trisodium) stands out due to its ability to enhance MRI contrast and provide therapeutic benefits through its MnSOD mimetic activity .
Properties
Molecular Formula |
C22H27MnN4Na3O14P2 |
---|---|
Molecular Weight |
757.3 g/mol |
IUPAC Name |
trisodium;2-[2-[carboxylatomethyl-[[5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methyl-3-oxidopyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]acetate;manganese(2+) |
InChI |
InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5 |
InChI Key |
BENFPBJLMUIGGD-UHFFFAOYSA-I |
Canonical SMILES |
CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)(O)O.[Na+].[Na+].[Na+].[Mn+2] |
Origin of Product |
United States |
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